1H-Benzimidazol-4-ol, 1-ethyl-2-methyl-
Overview
Description
1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a fused benzene and imidazole ring system, with an ethyl and methyl group substitution, making it a unique derivative with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions to form the benzimidazole core. The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts such as palladium or copper in cross-coupling reactions is common. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate or sodium hydride.
Major Products
Scientific Research Applications
1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and parasitic infections.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound without the ethyl and methyl substitutions.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methyl groups can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other benzimidazole derivatives .
Biological Activity
Overview
1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- is a derivative of benzimidazole known for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique substitution pattern that enhances its pharmacological potential, making it a subject of interest in various therapeutic applications.
The compound can be synthesized through the condensation of o-phenylenediamine with aldehydes or carboxylic acids, often employing alkylation reactions to introduce the ethyl and methyl groups. The synthesis can be optimized using catalytic methods, including microwave-assisted techniques, which enhance yield and reduce reaction time.
Antimicrobial Activity
1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- has been investigated for its antimicrobial properties. Research indicates that benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to 1H-Benzimidazol-4-ol showed promising results against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 12.5 to 100 µg/mL .
Compound | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- | E. coli | 50 | |
Similar Derivative | S. aureus | 25 | |
Similar Derivative | P. aeruginosa | 62.5 |
Anticancer Properties
The mechanism of action for this compound includes the inhibition of specific enzymes involved in DNA replication, which is crucial for cancer cell proliferation. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, 1H-Benzimidazol-4-ol, 1-ethyl-2-methyl- has been explored for various other activities:
- Antiviral : Some studies suggest potential antiviral effects against certain viruses.
- Antifungal : Exhibits activity against fungal strains such as Candida albicans.
- Antiparasitic : Investigated for efficacy against parasitic infections .
Study on Antimicrobial Activity
A study conducted by R.V. Shingalapur et al. synthesized various benzimidazole derivatives and evaluated their antibacterial activity using disc diffusion methods. The results indicated that compounds containing the benzimidazole core exhibited significant activity against E. coli and P. aeruginosa, with results comparable to standard antibiotics like Gentamycin .
Research on Anticancer Effects
In another study focused on the anticancer potential of benzimidazole derivatives, researchers found that specific substitutions at the 2 and 4 positions of the benzene ring significantly enhanced cytotoxicity against cancer cell lines. The presence of hydroxyl groups was particularly noted as essential for maintaining activity .
Properties
IUPAC Name |
1-ethyl-2-methylbenzimidazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-3-12-7(2)11-10-8(12)5-4-6-9(10)13/h4-6,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNIKMQPZZGUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC=C2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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